
2',5'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2’,5’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone” is a chemical compound with the molecular formula C18H26O5 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of “2’,5’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone” consists of 18 carbon atoms, 26 hydrogen atoms, and 5 oxygen atoms . The InChI string and Canonical SMILES provide more detailed information about its structure .Physical and Chemical Properties Analysis
The molecular weight of “2’,5’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone” is 322.4 g/mol . It has a topological polar surface area of 54 Ų and a complexity of 372 . The compound has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 7 rotatable bonds . Its exact mass and monoisotopic mass are both 322.17802393 g/mol .Aplicaciones Científicas De Investigación
Photovoltaic Cell Applications : A study by Jørgensen and Krebs (2005) discusses the use of a compound structurally similar to 2',5'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone in the directional stepwise synthesis of oligophenylenevinylenes (OPVs), which were then tested as active materials in photovoltaic cells, achieving conversion efficiencies in the range of 0.5-1% (Jørgensen & Krebs, 2005).
Synthesis and Structure Analysis : Kuhn, Al-Sheikh, and Steimann (2003) reported on the synthesis and structure of a compound related to this compound, revealing insights into its molecular structure and potential for further chemical applications (Kuhn, Al-Sheikh, & Steimann, 2003).
Ring Opening Reactions : Šafár̆ et al. (2000) explored the ring opening reactions of a structurally similar dioxane derivative, providing insights into its chemical behavior and potential for synthesis of novel compounds (Šafár̆ et al., 2000).
Synthesis of Novel Compounds : Katritzky et al. (2005) conducted a study on the synthesis of dioxin-4-ones and pyrones using a similar dioxane derivative, highlighting its utility in creating a variety of chemical compounds (Katritzky et al., 2005).
Photochemical Additions Studies : Xiao-ming Hei et al. (2005) researched the photochemical additions of compounds similar to this compound, providing insights into their temperature-dependent regioselectivity and potential applications in photochemical processes (Xiao-ming Hei et al., 2005).
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-18(2)11-22-17(23-12-18)7-5-6-15(19)14-10-13(20-3)8-9-16(14)21-4/h8-10,17H,5-7,11-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDWSYLABVHZKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=C(C=CC(=C2)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646020 |
Source


|
| Record name | 1-(2,5-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-11-1 |
Source


|
| Record name | 1-(2,5-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

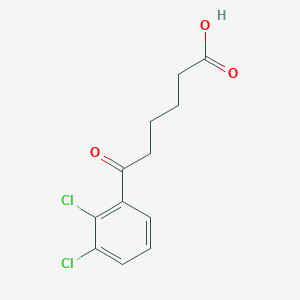

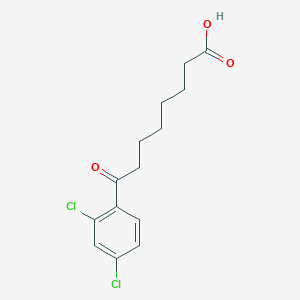
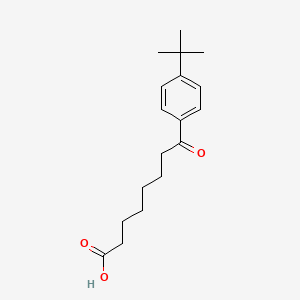
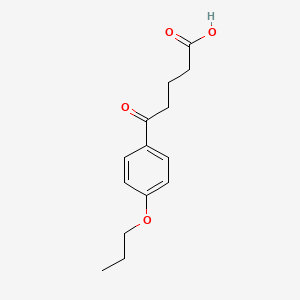
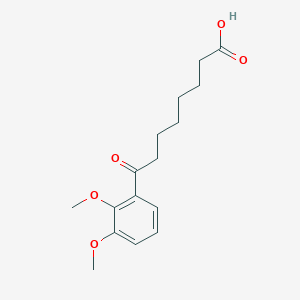
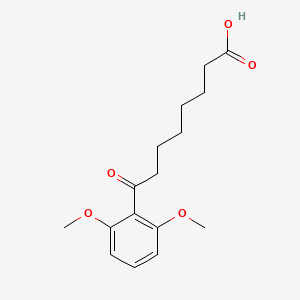

![8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1360716.png)
![4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1360717.png)
![5-[4-(N,N-Diethylamino)phenyl]-5-oxovaleric acid](/img/structure/B1360718.png)
![7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1360720.png)

